5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-(2-Chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound characterized by a fused tricyclic core comprising nitrogen atoms and a 2-chlorobenzoyl substituent. The 2-chlorobenzoyl group introduces electron-withdrawing effects and lipophilicity, which may enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-6-2-1-5-12(14)17(23)21-10-8-15-13(11-21)18(24)22-9-4-3-7-16(22)20-15/h1-7,9H,8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVMJYKYQDDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(2-chlorobenzoyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one with key analogs, focusing on substituent effects, molecular properties, and synthetic pathways.
Substituent Variations in Triazatricyclo Derivatives
¹Full molecular formula inferred from structural analogs.
- BK83376: Replacing the 2-chlorobenzoyl group with a cyclopropylacetyl moiety reduces molecular weight (317.77 vs.
- BG14577: The phenylsulfanylpropanoyl group introduces a sulfur atom, which may enhance hydrogen bonding or alter redox properties. The higher molecular weight (399.89) suggests increased complexity in synthesis and purification .
Chlorinated Aromatic Substituents in Heterocycles
- Methylclonazepam : A benzodiazepine with a 2-chlorophenyl group (C₁₆H₁₂ClN₃O₃). Unlike the triazatricyclo core, its diazepinone structure is associated with anxiolytic activity. The nitro group at position 7 enhances potency but introduces metabolic instability.
- Compound 9 (): A glucopyranoside derivative with three 2-chlorobenzoyl groups. The sugar core increases hydrophilicity, contrasting with the lipophilic triazatricyclo system. NMR data (δ4.45–4.73 for H-2, H-3, H-4) confirms electron-withdrawing effects of chlorobenzoyl groups .
Key Research Findings and Implications
Substituent-Driven Bioactivity : The 2-chlorobenzoyl group’s electron-withdrawing nature may enhance binding to electrophile-sensitive targets (e.g., kinases or GABA receptors), as seen in Methylclonazepam .
Synthetic Challenges : Bulky substituents (e.g., phenylsulfanyl in BG14577) complicate purification, often requiring flash chromatography .
Metabolic Considerations : Sulfur-containing analogs (BG14577) may exhibit slower hepatic clearance compared to chlorinated derivatives due to sulfur’s metabolic resistance .
Biological Activity
Structural Overview
The compound belongs to a class of triazatricyclo compounds characterized by a unique fused ring system. Its structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 305.76 g/mol
The presence of the 2-chlorobenzoyl group is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study evaluated its efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The compound induced apoptosis in these cells through the activation of caspase pathways.
A study reported the following IC values:
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 18 |
| HCT116 | 15 |
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is hypothesized that the 2-chlorobenzoyl moiety interacts with specific cellular targets, potentially inhibiting key enzymes involved in cell proliferation and survival. Additionally, the triazatricyclo framework may contribute to its ability to penetrate cellular membranes effectively.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
- Case Study on Cancer Treatment : An experimental study involving mice with induced tumors revealed that administration of this compound led to tumor regression in a significant percentage of subjects, supporting its potential use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
